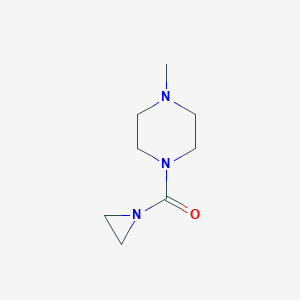

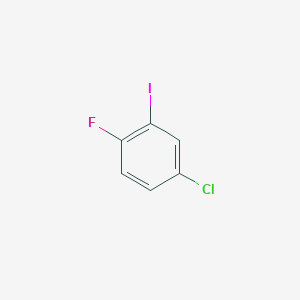

![molecular formula C8H5NO2 B039450 Furo[3,2-c]pyridin-2-carbaldehyd CAS No. 112372-07-3](/img/structure/B39450.png)

Furo[3,2-c]pyridin-2-carbaldehyd

Übersicht

Beschreibung

N-Methylnicotinamid ist ein Metabolit von Nicotinamid, auch bekannt als Niacinamid, einer Form von Vitamin B3. Diese Verbindung wird in der Leber durch die Methylierung von Nicotinamid durch das Enzym Nicotinamid-N-Methyltransferase gebildet. N-Methylnicotinamid wurde nachgewiesen, dass es verschiedene biologische Aktivitäten besitzt, darunter entzündungshemmende, gastroprotektive und vasoprotektive Eigenschaften .

Herstellungsmethoden

N-Methylnicotinamid kann durch die Methylierung von Nicotinamid unter Verwendung von Nicotinamid-N-Methyltransferase synthetisiert werden. Diese Reaktion beinhaltet die Übertragung einer Methylgruppe von S-Adenosylmethionin auf Nicotinamid, was zur Bildung von N-Methylnicotinamid und S-Adenosyl-L-Homocystein führt . Industrielle Produktionsmethoden beinhalten typischerweise die Verwendung von rekombinanten Enzymen, um diese Reaktion unter kontrollierten Bedingungen zu katalysieren, um eine hohe Ausbeute und Reinheit zu gewährleisten .

Wissenschaftliche Forschungsanwendungen

N-Methylnicotinamid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung. In der Chemie wird es als Modellverbindung verwendet, um Methylierungsreaktionen und Enzymkinetik zu untersuchen. In der Biologie wird es verwendet, um die Rolle des Nicotinamidstoffwechsels in zellulären Prozessen zu untersuchen. In der Medizin wurde N-Methylnicotinamid auf seine potenziellen therapeutischen Wirkungen untersucht, einschließlich seiner entzündungshemmenden und vasoprotektiven Eigenschaften . Darüber hinaus wird es in der Kosmetikindustrie als Inhaltsstoff in Hautpflegeprodukten verwendet, da es positive Auswirkungen auf die Hautgesundheit hat .

Wirkmechanismus

Der Wirkmechanismus von N-Methylnicotinamid beinhaltet seine Wechselwirkung mit verschiedenen molekularen Zielstrukturen und Signalwegen. Einer der Schlüsselwege ist die Regulation der Prostacyclinsynthese, die eine Rolle bei thrombolytischen und entzündlichen Prozessen im Herz-Kreislauf-System spielt . N-Methylnicotinamid erhöht auch die Bioverfügbarkeit von Stickstoffmonoxid im Endothel, was zu seinen vasoprotektiven Wirkungen beiträgt . Darüber hinaus wurde gezeigt, dass es die Thrombozyten-abhängige Thrombose durch einen Mechanismus hemmt, der Cyclooxygenase-2 und Prostacyclin beinhaltet .

Wirkmechanismus

Target of Action

Furo[3,2-c]pyridine-2-carbaldehyde is primarily used as a photosensitizer . Its primary targets are Gram-positive bacteria . These bacteria are a large group of microorganisms that stain violet in the Gram staining method and are often responsible for many diseases in humans.

Mode of Action

The compound interacts with its targets through a process known as photodynamic ablation . This involves the use of light to activate the compound, which then generates reactive oxygen species (ROS) such as singlet oxygen (^1O2) and hydroxyl radicals (˙OH) . These ROS can cause damage to the bacterial cells, leading to their destruction .

Biochemical Pathways

The generation of ROS by Furo[3,2-c]pyridine-2-carbaldehyde can affect various biochemical pathways within the bacterial cells. While the specific pathways affected can vary depending on the type of bacteria, the damage caused by ROS generally leads to cell death .

Pharmacokinetics

Its effectiveness as a photosensitizer suggests that it has good bioavailability .

Result of Action

The result of Furo[3,2-c]pyridine-2-carbaldehyde’s action is the specific imaging and photodynamic ablation of Gram-positive bacteria . This means that it can both highlight these bacteria for detection and destroy them through the generation of ROS . This makes it a potentially valuable tool in combating multiple drug-resistant bacteria .

Action Environment

The action of Furo[3,2-c]pyridine-2-carbaldehyde is influenced by environmental factors such as light and oxygen availability, as these are necessary for the photodynamic process

Vorbereitungsmethoden

N-methylnicotinamide can be synthesized through the methylation of nicotinamide using nicotinamide N-methyltransferase. This reaction involves the transfer of a methyl group from S-adenosyl methionine to nicotinamide, resulting in the formation of N-methylnicotinamide and S-adenosyl-L-homocysteine . Industrial production methods typically involve the use of recombinant enzymes to catalyze this reaction under controlled conditions to ensure high yield and purity .

Analyse Chemischer Reaktionen

N-Methylnicotinamid durchläuft verschiedene chemische Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen. Gängige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid und Reduktionsmittel wie Natriumborhydrid. Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den jeweiligen Bedingungen und den verwendeten Reagenzien ab. Beispielsweise kann die Oxidation von N-Methylnicotinamid zur Bildung von N-Methyl-2-pyridon-5-carboxamid führen .

Vergleich Mit ähnlichen Verbindungen

N-Methylnicotinamid ähnelt anderen methylierten Derivaten von Nicotinamid, wie N-Methyl-2-pyridon-5-carboxamid und N-Methyl-4-pyridon-3-carboxamid. N-Methylnicotinamid ist einzigartig in seiner Fähigkeit, die Prostacyclinsynthese zu regulieren und die Bioverfügbarkeit von Stickstoffmonoxid zu erhöhen . Andere ähnliche Verbindungen umfassen Nicotinsäuremethylamid und Nicotinylmethylamid, die ebenfalls Methylierungsreaktionen durchlaufen, aber unterschiedliche biologische Aktivitäten und Eigenschaften aufweisen .

Eigenschaften

IUPAC Name |

furo[3,2-c]pyridine-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO2/c10-5-7-3-6-4-9-2-1-8(6)11-7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAJAVMZSXDDNSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC2=C1OC(=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50348984 | |

| Record name | furo[3,2-c]pyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50348984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112372-07-3 | |

| Record name | Furo[3,2-c]pyridine-2-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112372-07-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | furo[3,2-c]pyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50348984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | furo[3,2-c]pyridine-2-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What spectroscopic techniques were used to characterize Furo[3,2-c]pyridine-2-carbaldehyde in the study?

A1: The research utilized Raman, SERS (Surface-Enhanced Raman Spectroscopy), and UV-Vis (Ultraviolet-Visible) spectroscopy to investigate the spectroscopic properties of Furo[3,2-c]pyridine-2-carbaldehyde []. These techniques likely provided insights into the compound's vibrational modes, electronic transitions, and potential interactions with metallic surfaces in the case of SERS.

Q2: Beyond spectroscopic analysis, what other research areas were explored in the study of Furo[3,2-c]pyridine-2-carbaldehyde?

A2: The research encompassed a range of investigations including structural characterization, analysis of chemical reactivity, topological studies, and exploration of its electronic properties []. Additionally, the study delved into the antiviral potential of Furo[3,2-c]pyridine-2-carbaldehyde.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

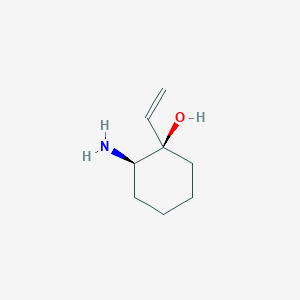

![Methyl 3-[8-[1-[1-[8,12-bis(3-methoxy-3-oxopropyl)-3,7,13,18-tetramethyl-21,24-dihydroporphyrin-2-yl]ethoxy]ethyl]-18-(3-methoxy-3-oxopropyl)-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoate](/img/structure/B39371.png)

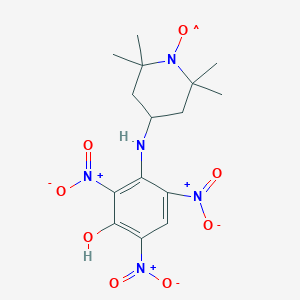

![3-[2-[(Z)-[5,5-dimethyl-3-[(Z)-(3-pentyl-1,3-benzothiazol-2-ylidene)methyl]cyclohex-2-en-1-ylidene]methyl]-1,3-benzothiazol-3-ium-3-yl]propane-1-sulfonate](/img/structure/B39374.png)